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7H-Thiazolo[5,4-e]benzotriazole

Organic field-effect transistors Electron mobility n-Type semiconductor

7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) is a fused thiazolo-benzotriazole heterocycle with molecular formula C₇H₄N₄S and molecular weight 176.20 g·mol⁻¹. The compound serves as the parent ring system for the thiazolobenzotriazole (TBZ) electron-acceptor building block, which is increasingly employed in donor–acceptor (D–A) type organic semiconductors.

Molecular Formula C7H4N4S
Molecular Weight 176.20 g/mol
CAS No. 211-28-9
Cat. No. B13960931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Thiazolo[5,4-e]benzotriazole
CAS211-28-9
Molecular FormulaC7H4N4S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=NN=NC3=C2S1
InChIInChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2
InChIKeyUHYISDCXHNDRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) Procurement Guide – Core Properties and Structural Identity


7H-Thiazolo[5,4-e]benzotriazole (CAS 211-28-9) is a fused thiazolo-benzotriazole heterocycle with molecular formula C₇H₄N₄S and molecular weight 176.20 g·mol⁻¹ [1]. The compound serves as the parent ring system for the thiazolobenzotriazole (TBZ) electron-acceptor building block, which is increasingly employed in donor–acceptor (D–A) type organic semiconductors. Its rigid, planar, electron-deficient structure and extended π-conjugation differentiate it from simpler benzotriazole or benzothiadiazole acceptors, directly impacting frontier orbital energies and charge-transport performance [2].

Building Block Electron-acceptor core for D–A type organic semiconductors
Electronic Structure Rigid, planar, electron-deficient core adjusts frontier orbital energies
Charge Transport Extended π-conjugation supports enhanced charge-carrier mobility

Why In-Class Benzothiadiazole Acceptors Cannot Substitute 7H-Thiazolo[5,4-e]benzotriazole in High-Performance Organic Electronics


Although benzothiadiazole (BT) is a ubiquitous electron-acceptor unit in organic semiconductors, the thiazolobenzotriazole (TBZ) core of 7H-Thiazolo[5,4-e]benzotriazole introduces an additional fused triazole ring with an extra imine nitrogen, which fundamentally alters the electronic structure [1]. This structural modification yields a shallower HOMO, deeper LUMO, narrower optical bandgap, and significantly lower contact resistance compared to BT, directly translating into quantitative differences in charge-carrier mobility, air stability, and device polarity that cannot be reproduced by simply substituting BT or other benzazole analogs [1].

Benzothiadiazole (BT) acceptor may not reproduce TBZ’s shallower HOMO and deeper LUMO, limiting ambipolar transport.
BT-based devices exhibit higher contact resistance with Au electrodes and may degrade upon annealing.
TBZ’s deeper LUMO supports higher air stability; BT analogs may show faster mobility loss under ambient conditions.

Quantitative Differentiation Evidence for 7H-Thiazolo[5,4-e]benzotriazole (TBZ) vs. Closest Analogs – Data for Scientific Selection


TBZ-Based Oligomer Delivers 5.2× Higher Electron Mobility than BT-Based Analog in OFETs

In a head-to-head comparison of model oligomers with identical donor and linker units, the TBZ-centered NDI-TBZT-NDI achieved an electron mobility (μₑ) of 0.151 cm² V⁻¹ s⁻¹ after thermal annealing at 200 °C, whereas the BT-centered NDI-BTT-NDI reached only 0.0288 cm² V⁻¹ s⁻¹ under its optimal as-cast condition [1]. This represents a 5.2-fold improvement in electron mobility attributable solely to the central acceptor unit.

Electron mobility
Head-to-head
5.2× higher μₑ
Supports n-channel charge-transport selection
TBZ 0.151 vs BT 0.0288 cm² V⁻¹ s⁻¹; annealed vs as-cast
Organic field-effect transistors Electron mobility n-Type semiconductor

TBZ Acceptor Affords Deeper LUMO (–3.65 eV) and Shallower HOMO (–6.27 eV), Enabling Ambipolar Transport

Cyclic voltammetry of thin films revealed that NDI-TBZT-NDI exhibits a HOMO energy of –6.27 eV and a LUMO energy of –3.65 eV, compared to –6.45 eV (HOMO) and –3.49 eV (LUMO) for the BT-based NDI-BTT-NDI [1]. The 0.18 eV shallower HOMO and 0.16 eV deeper LUMO facilitated hole injection in addition to electron injection, converting the transistor from unipolar n-type (BT) to ambipolar (TBZ) with a hole mobility of 0.00134 cm² V⁻¹ s⁻¹.

Frontier orbitals & polarity
Head-to-head
HOMO –6.27 / LUMO –3.65 eV
BT HOMO –6.45 / LUMO –3.49 eV
Enables ambipolar transport (hole μ 0.00134 cm² V⁻¹ s⁻¹)
ΔHOMO +0.18, ΔLUMO –0.16 eV; thin-film CV
Frontier orbital energy levels Ambipolar transistor Cyclic voltammetry

TBZ-Based OFET Retains 80% of Initial Electron Mobility After One Month in Air vs. 20% for BT-Based Device

Ambient stability testing of OFETs showed that after 30 days of storage under air, the TBZ-based NDI-TBZT-NDI retained 80% of its initial electron mobility, whereas the BT-based NDI-BTT-NDI decayed to only 20% of its initial value [1]. The superior air stability is attributed to the deeper LUMO of TBZ (–3.65 eV vs. –3.49 eV), which reduces undesirable reactions with atmospheric water and oxygen.

Air stability
Head-to-head
4× higher mobility retention
Supports ambient-operable device design
80% vs 20% after 30 days; OFETs in air
Air stability Operational lifetime Electron transport

TBZ Reduces Metal–Organic Contact Resistance by 12× Compared to BT at the Au Electrode Interface

Contact resistance (Rc) extracted by the transfer line method showed that as-cast films of NDI-TBZT-NDI exhibited an Rc of 1.33 × 10² kΩ cm, while as-cast NDI-BTT-NDI displayed 1.59 × 10³ kΩ cm [1]. Upon thermal annealing, the BT-based films degraded dramatically to >10⁶ kΩ cm, whereas TBZ-based films remained low at ~4 × 10² kΩ cm. The 12× lower contact resistance facilitates efficient charge injection from Au electrodes.

Contact resistance
Head-to-head
12× lower Rc (as-cast)
Supports Au electrode integration
TBZ 1.33×10² vs BT 1.59×10³ kΩ cm; degrades after annealing
Contact resistance Charge injection Transfer line method

TBZ-Based Conjugated Polymer Achieves Record Hole Mobility of 3.22 cm² V⁻¹ s⁻¹, Surpassing All BBT-Family Acceptors

A dithiophene-thiadiazolobenzotriazole (SN/TBZ) copolymer, PSNVT-DTC8, achieved a hole mobility of 3.22 cm² V⁻¹ s⁻¹ in OFETs, which was explicitly reported as the highest value ever recorded for polymers based on benzobisthiadiazole (BBT) and its structural analogs [1]. This places TBZ-based polymers ahead of the entire BBT acceptor family in p-type performance.

Hole mobility benchmark
Class-level
3.22 cm² V⁻¹ s⁻¹
Supports high-mobility p-type polymer research
PSNVT-DTC8 polymer; class-level inference
High-mobility polymer Benzobisthiadiazole analogs Hole transport

Proven Application Scenarios for 7H-Thiazolo[5,4-e]benzotriazole (TBZ) – Evidence-Driven Selection for Procurement


High-Performance n-Type Organic Field-Effect Transistors (OFETs) for Flexible Displays and Logic Circuits

The TBZ acceptor delivers electron mobilities 5.2× higher than BT-based analogs (0.151 vs. 0.0288 cm² V⁻¹ s⁻¹) with ambipolar operation enabled by favorable HOMO/LUMO alignment [1]. This makes 7H-Thiazolo[5,4-e]benzotriazole the building block of choice for solution-processable n-type and ambipolar OFETs targeting flexible display backplanes and complementary logic.

Air-Stable n-Channel Organic Semiconductors Requiring Minimal Encapsulation

TBZ-based OFETs retain 80% of initial electron mobility after 30 days in ambient air, compared to 20% for BT-based devices [1]. This 4× stability advantage reduces or eliminates the need for hermetic encapsulation, lowering manufacturing cost and enabling lightweight, flexible electronics.

Low-Contact-Resistance Organic Thin-Film Transistors with Au Electrodes

The TBZ unit exhibits contact resistances as low as ~10² kΩ cm with Au source/drain electrodes, 12× lower than BT-based materials in as-cast films and orders of magnitude lower after annealing [1]. This compatibility with standard Au metallization simplifies device fabrication and improves charge injection efficiency without interfacial layers.

Record-High-Hole-Mobility p-Type Polymers for Next-Generation Organic Electronics

TBZ-based copolymers have achieved hole mobilities up to 3.22 cm² V⁻¹ s⁻¹, the highest among benzobisthiadiazole (BBT) family acceptors [2]. This performance benchmark positions TBZ as the leading acceptor core for p-type semiconducting polymers in high-speed organic circuits.

Application
Selection Property
Validation Focus
n-Channel OFET research
Electron mobility and polarity control
Charge-transport measurement and ambipolar response
Ambient-operable organic electronics
Air stability retention profile
Long-term mobility stability testing
Au-electrode-compatible OFETs
Contact resistance at metal–organic interface
Transfer line method (TLM) analysis
High-mobility p-type polymer research
Hole mobility benchmarking
BBT-family acceptor mobility review
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